Bz-K(Nbd)-awfpp-nle-NH2
Bz-K(Nbd)-awfpp-nle-NH2
Brand Name:
Vulcanchem
CAS No.:
157610-41-8
VCID:
VC21137311
InChI:
InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1
SMILES:
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8
Molecular Formula:
C58H69N13O11
Molecular Weight:
1124.2 g/mol
Bz-K(Nbd)-awfpp-nle-NH2
CAS No.: 157610-41-8
Cat. No.: VC21137311
Molecular Formula: C58H69N13O11
Molecular Weight: 1124.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157610-41-8 |
|---|---|
| Molecular Formula | C58H69N13O11 |
| Molecular Weight | 1124.2 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1 |
| Standard InChI Key | QPHVEJJSCPWZEE-DCOIRBKVSA-N |
| Isomeric SMILES | CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
| SMILES | CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
| Canonical SMILES | CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator